molecular formula C9H11N3O3 B2388440 Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 951626-94-1

Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B2388440
CAS No.: 951626-94-1
M. Wt: 209.205
InChI Key: RBNPKLRNGNLHOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 2-oxoacetate with 1,2-diaminopropane in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 8-oxo-6,7-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-15-9(14)6-7-8(13)10-3-4-12(7)5-11-6/h5H,2-4H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPKLRNGNLHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=O)NCCN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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